molecular formula C14H15NO3S B11787660 Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11787660
M. Wt: 277.34 g/mol
InChI Key: OHBKTTFDQDYYQA-UHFFFAOYSA-N
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Description

Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a specialized chemical compound that features a unique combination of a benzoate ester and a methylthiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate
  • Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Uniqueness

Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

methyl 2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C14H15NO3S/c1-4-18-13-6-5-10(7-11(13)14(16)17-3)12-8-19-9(2)15-12/h5-8H,4H2,1-3H3

InChI Key

OHBKTTFDQDYYQA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC(=N2)C)C(=O)OC

Origin of Product

United States

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